molecular formula C12H13BrN4O2 B13925206 2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13925206
M. Wt: 325.16 g/mol
InChI Key: GJKWUYAAJQCNPY-UHFFFAOYSA-N
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Description

2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactionsThe final step often involves the formation of the pyrido[2,3-d]pyrimidinone core through cyclization reactions under specific conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-6-bromo-4-methyl-8-(tetrahydrofuran-3-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13BrN4O2

Molecular Weight

325.16 g/mol

IUPAC Name

2-amino-6-bromo-4-methyl-8-(oxolan-3-yl)pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H13BrN4O2/c1-6-8-4-9(13)11(18)17(7-2-3-19-5-7)10(8)16-12(14)15-6/h4,7H,2-3,5H2,1H3,(H2,14,15,16)

InChI Key

GJKWUYAAJQCNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCOC3)Br

Origin of Product

United States

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